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Compound of Interest

Compound Name: Pyrido[2,3-b]pyrazin-6-amine

Cat. No.: B188559 Get Quote

Pyrido[2,3-b]pyrazin-6-amine: A Technical
Overview
CAS Number: 65257-68-3

This technical guide provides a comprehensive overview of Pyrido[2,3-b]pyrazin-6-amine, a

heterocyclic organic compound. Due to the limited availability of data specific to this exact

molecule, this document also incorporates information on the broader class of pyrido[2,3-

b]pyrazines to offer insights into its potential properties, synthesis, and biological significance.

Compound Identification and Properties
Pyrido[2,3-b]pyrazin-6-amine is a nitrogen-containing heterocyclic compound with a

molecular structure featuring a fused pyridine and pyrazine ring system, with an amine group

attached to the pyrazine ring.

Table 1: Physicochemical Properties of Pyrido[2,3-b]pyrazin-6-amine
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Property Value Source

CAS Number 65257-68-3 EvitaChem

Molecular Formula C₇H₆N₄ EvitaChem

Molecular Weight 146.15 g/mol EvitaChem

Canonical SMILES C1=CC(=NC2=NC=CN=C21)N EvitaChem

InChI Key
POUPCZFBDRVLNE-

UHFFFAOYSA-N
EvitaChem

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of Pyrido[2,3-b]pyrazin-6-
amine is not readily available in the public domain, the synthesis of related pyrido[2,3-

b]pyrazine derivatives has been described in the literature. These methods can provide a

foundational approach for its preparation.

A general synthetic strategy for the pyrido[2,3-b]pyrazine core involves the condensation of a

diaminopyridine with a 1,2-dicarbonyl compound. For instance, bromo-substituted pyrido[2,3-

b]pyrazines have been synthesized through the condensation of aromatic 1,2-diamino and 1,2-

diketone compounds.[1] Another approach involves a multicomponent reaction of indane-1,3-

dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of p-

toluenesulfonic acid in ethanol.[2]

Characterization of novel pyrido[2,3-b]pyrazine derivatives typically involves a combination of

spectroscopic techniques to confirm the chemical structure. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the structure and identify the positions of protons and carbon atoms.[3][4]

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of

the synthesized compound.[4]

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[4]
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Potential Biological and Pharmacological Activity
The pyrido[2,3-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its

presence in various biologically active molecules. While specific studies on Pyrido[2,3-
b]pyrazin-6-amine are limited, research on related derivatives highlights the therapeutic

potential of this chemical class.

Antitumor Activity: A series of novel pyrido[2,3-b]pyrazines have been synthesized and

evaluated as potential antitumor agents, particularly for erlotinib-resistant tumors. Some of

these compounds have shown inhibitory activity against both erlotinib-sensitive (PC9) and

erlotinib-resistant (PC9-ER) cell lines, suggesting their potential as drug candidates for non-

small-cell lung carcinoma (NSCLC) with EGFR T790M mutations.[5]

TRPV1 Antagonism: Certain pyrido[2,3-b]pyrazine derivatives have been investigated as

antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for novel

pain treatments.[6] One such compound was identified as an orally bioavailable TRPV1

antagonist with the ability to attenuate inflammatory pain in preclinical models.[6]

Other Applications: The pyrido[2,3-b]pyrazine core has also been explored for applications in

materials science, including organic electronics.[4]

Experimental Protocols and Methodologies
Detailed experimental protocols for Pyrido[2,3-b]pyrazin-6-amine are not available. However,

a general methodology for the synthesis of related derivatives is outlined below, based on a

multicomponent reaction.

General Synthetic Protocol for Substituted Pyrido[2,3-b]pyrazines:

A mixture of indane-1,3-dione (1 mmol), a substituted aromatic aldehyde (1 mmol), and 2-

aminopyrazine (1 mmol) is prepared.

20 mol% of p-toluenesulfonic acid (p-TSA) is added as a catalyst.

The reaction mixture is dissolved in ethanol.

The mixture is refluxed for a specified period (e.g., 9 hours).
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The product is then isolated and purified, typically using column chromatography.

The structures of the resulting compounds are confirmed using spectroscopic methods such as

NMR, FT-IR, and mass spectrometry.[2][7]

Signaling Pathway Interactions
The precise signaling pathways modulated by Pyrido[2,3-b]pyrazin-6-amine have not been

elucidated. However, given the investigation of related compounds in cancer research, it is

plausible that they may interact with key cancer-related signaling pathways. A generalized

diagram of a cancer-related signaling pathway that is often targeted by small molecule

inhibitors is presented below. This is a hypothetical representation and has not been

specifically validated for Pyrido[2,3-b]pyrazin-6-amine.

Receptor Tyrosine
Kinase (e.g., EGFR)

PI3K

AKT

mTOR

NF-κB p53
(Tumor Suppressor)

inhibition

Gene Expression
(Proliferation, Survival)

Click to download full resolution via product page

Caption: A simplified diagram of a generic cancer signaling pathway.

Conclusion
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Pyrido[2,3-b]pyrazin-6-amine, identified by CAS number 65257-68-3, belongs to a class of

heterocyclic compounds with demonstrated potential in medicinal chemistry and materials

science. While specific research on this particular amine derivative is scarce, studies on the

broader pyrido[2,3-b]pyrazine family reveal promising avenues for the development of novel

therapeutics, particularly in the areas of oncology and pain management. Further investigation

into the synthesis, characterization, and biological activity of Pyrido[2,3-b]pyrazin-6-amine is

warranted to fully understand its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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